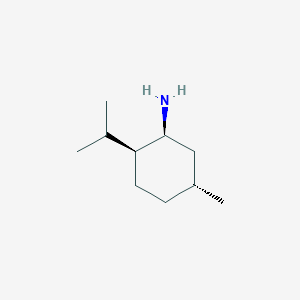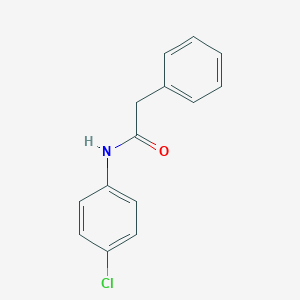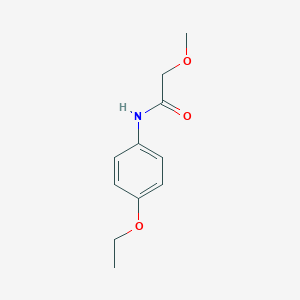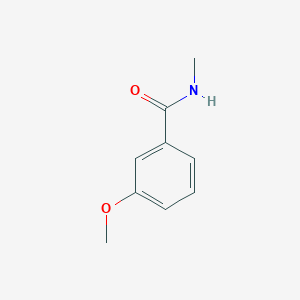
2-ベンジルピペリジン
概要
説明
2-Benzylpiperidine is a stimulant drug belonging to the piperidine class. It is structurally similar to other stimulant drugs such as methylphenidate and desoxypipradrol, but it is approximately one-twentieth as potent. The compound primarily boosts norepinephrine levels with minimal effects on dopamine levels. Its main use is as a synthetic intermediate in the manufacture of other drugs .
科学的研究の応用
2-Benzylpiperidine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: The compound is studied for its effects on neurotransmitter levels, particularly norepinephrine.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not widely used as a medication.
Industry: It is utilized in the synthesis of other chemical compounds and materials
作用機序
Target of Action
2-Benzylpiperidine is a stimulant drug of the piperidine class . Its primary target is the norepinephrine transporter , to which it binds and boosts norepinephrine levels . It has a very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .
Mode of Action
2-Benzylpiperidine interacts with its targets by binding to the norepinephrine transporter, thereby increasing the levels of norepinephrine . This interaction results in a stimulant effect, similar to other drugs such as methylphenidate and desoxypipradrol, but around one twentieth as potent .
Biochemical Pathways
The primary biochemical pathway affected by 2-Benzylpiperidine is the norepinephrine pathway. By binding to the norepinephrine transporter, it increases the levels of norepinephrine
Pharmacokinetics
It is known that the compound is orally active . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzylpiperidine and their impact on its bioavailability remain to be fully elucidated.
生化学分析
Biochemical Properties
2-Benzylpiperidine plays a role in biochemical reactions primarily by interacting with neurotransmitter transporters. It has been shown to boost norepinephrine levels to a similar extent as d-amphetamine, but it has a much lower effect on dopamine levels . The compound’s binding affinity for the dopamine transporter is approximately 175 times lower than for the noradrenaline transporter . This selective interaction suggests that 2-Benzylpiperidine may influence biochemical pathways involving norepinephrine more significantly than those involving dopamine.
Cellular Effects
The effects of 2-Benzylpiperidine on various cell types and cellular processes are primarily related to its stimulant properties. It has been observed to increase norepinephrine levels, which can influence cell signaling pathways, gene expression, and cellular metabolism . Its impact on dopamine levels is minimal, which may limit its effects on certain cellular functions that are heavily dependent on dopamine signaling.
Molecular Mechanism
At the molecular level, 2-Benzylpiperidine exerts its effects by binding to neurotransmitter transporters. It has a high affinity for the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft . This binding interaction inhibits the reuptake of norepinephrine, thereby enhancing its signaling. The compound’s low affinity for the dopamine transporter results in minimal inhibition of dopamine reuptake, which explains its limited effect on dopamine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylpiperidine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Benzylpiperidine is relatively stable, but its effects may diminish over extended periods due to metabolic degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in adaptive changes in cellular function, such as receptor desensitization or altered gene expression.
Dosage Effects in Animal Models
The effects of 2-Benzylpiperidine vary with different dosages in animal models. At low doses, the compound primarily enhances norepinephrine signaling, leading to increased alertness and cognitive function . At higher doses, it may cause adverse effects such as increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher doses.
Metabolic Pathways
2-Benzylpiperidine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative degradation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.
Transport and Distribution
Within cells and tissues, 2-Benzylpiperidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s high affinity for the norepinephrine transporter facilitates its uptake into cells where it can exert its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of 2-Benzylpiperidine is primarily within the synaptic cleft, where it interacts with neurotransmitter transporters . The compound’s activity is influenced by its localization, as it needs to be in close proximity to the norepinephrine transporter to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments or organelles.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpiperidine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base. The mixture is usually refluxed to facilitate the reaction, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of 2-Benzylpiperidine may involve more scalable methods such as continuous flow reactions. These methods allow for the efficient and large-scale production of the compound with high yields and purity. Catalysts such as palladium or rhodium may be used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions: 2-Benzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form benzylpiperidone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated benzylpiperidine derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Benzylpiperidone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzylpiperidine derivatives.
類似化合物との比較
Methylphenidate: A stimulant that affects both norepinephrine and dopamine levels.
Desoxypipradrol: Another stimulant with a longer duration of action and higher potency.
4-Benzylpiperidine: A structural isomer with different pharmacological properties.
Benzylpiperazine: A stimulant with a different mechanism of action and effects on serotonin levels
Uniqueness: 2-Benzylpiperidine is unique due to its selective action on norepinephrine levels with minimal effects on dopamine. This makes it less potent as a stimulant compared to other compounds like methylphenidate and desoxypipradrol. Its primary use as a synthetic intermediate also sets it apart from other stimulants that are used therapeutically .
特性
IUPAC Name |
2-benzylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCORRITGNIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871372 | |
| Record name | 2-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32838-55-4 | |
| Record name | 2-Benzylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5DNQ89DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "2-benzylpiperidines CGP-47,899 and CGP 49,823" as examples of NK-1 antagonists. Could you elaborate on how these compounds interact with the NK-1 receptor and their downstream effects?
A1: While the provided research abstract [] mentions 2-benzylpiperidines CGP-47,899 and CGP 49,823 as examples of NK-1 receptor antagonists, it doesn't delve into the specific molecular interactions or downstream effects of these compounds. Further research into these specific molecules is needed to understand their precise mechanism of action on the NK-1 receptor and the resulting physiological consequences of this antagonism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















